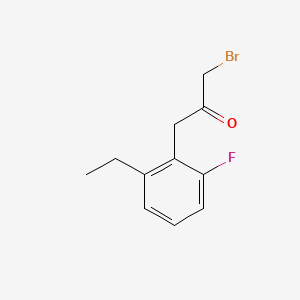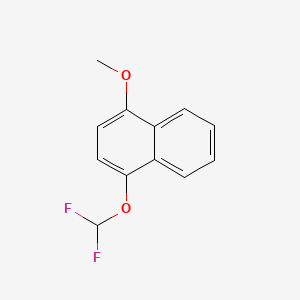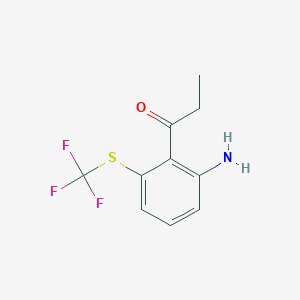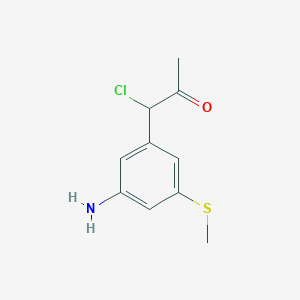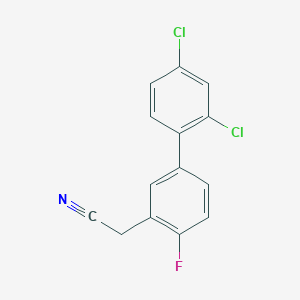
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an iodine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene can be achieved through a multi-step process involving the introduction of each substituent onto the benzene ring. One possible synthetic route is as follows:
Halogenation: The starting material, 3-ethoxy-4-iodobenzene, can be prepared by iodination of 3-ethoxybenzene using iodine and an oxidizing agent such as nitric acid.
Alkylation: The 3-ethoxy-4-iodobenzene can then undergo Friedel-Crafts alkylation with 1,3-dichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the 3-chloropropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.
Oxidation: Formation of carbonyl-containing compounds such as aldehydes or ketones.
Reduction: Formation of deiodinated benzene derivatives.
科学研究应用
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene has several scientific research applications:
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, particularly those containing multiple functional groups.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, especially those targeting specific biological pathways.
Materials Science: It can be used in the preparation of functionalized polymers or as a building block for the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the ethoxy group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent.
相似化合物的比较
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene can be compared with other similar compounds such as:
1-(3-Chloropropyl)-4-ethoxybenzene: Lacks the iodine atom, which may result in different reactivity and applications.
1-(3-Chloropropyl)-3-methoxy-4-iodobenzene: Contains a methoxy group instead of an ethoxy group, potentially affecting its chemical properties and reactivity.
1-(3-Chloropropyl)-3-ethoxy-4-bromobenzene: Contains a bromine atom instead of an iodine atom, which may influence its reactivity in substitution and reduction reactions.
属性
分子式 |
C11H14ClIO |
|---|---|
分子量 |
324.58 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-2-ethoxy-1-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
AYNPXGRFHXOOKC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)CCCCl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



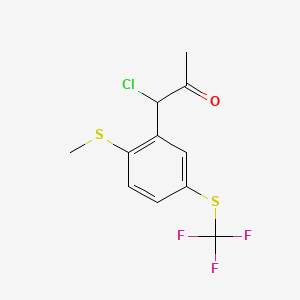
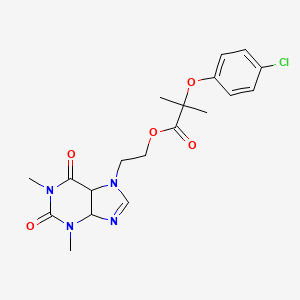
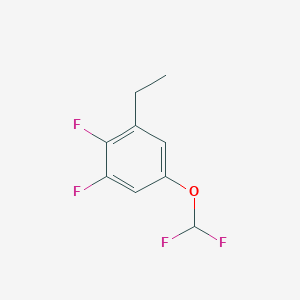
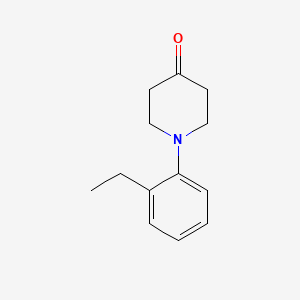
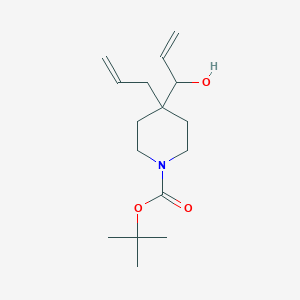
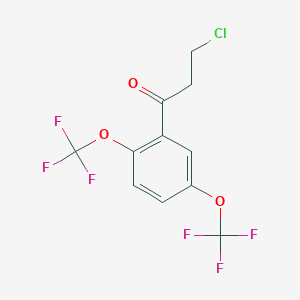
![7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14052255.png)
